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Introduction
H-D-Phg-OH, or D-phenylglycine, is a non-proteinogenic amino acid that serves as a crucial

chiral building block in the synthesis of numerous pharmaceuticals, most notably semi-synthetic

β-lactam antibiotics such as ampicillin and cephalexin.[1][2] Its stereochemistry is critical for the

biological activity of these drugs. The annual production of (R)-phenylglycine is estimated to

exceed 5,000 tons, highlighting its industrial significance.[1][2] This document provides detailed

application notes and experimental protocols for the laboratory-scale synthesis of H-D-Phg-
OH, targeting researchers, scientists, and professionals in drug development. The protocols

described herein focus on chemoenzymatic methods, which combine the efficiency of chemical

synthesis with the high selectivity of biocatalysis.

Synthetic Strategies Overview
The synthesis of enantiomerically pure D-phenylglycine can be achieved through several

routes. The most prominent methods involve the chemical synthesis of a racemic or near-

racemic precursor, followed by an enzymatic resolution or deracemization step. Key industrial

methods often start with a diastereomeric salt crystallization of racemic phenylglycine or utilize

a hydantoinase process.[2] This document will detail two primary chemoenzymatic approaches:

Chemoenzymatic Strecker Synthesis: This method combines the classical Strecker synthesis

to produce racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia, followed

by an enantioselective enzymatic hydrolysis using a nitrilase.[1][3][4]
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Bucherer-Bergs Reaction with Enzymatic Resolution: This pathway involves the synthesis of

a racemic hydantoin precursor via the Bucherer-Bergs reaction, which is then enzymatically

converted to D-phenylglycine.[1][2][5][6][7][8][9]

A summary of representative quantitative data for these methods is presented below for easy

comparison.
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Protocol 1: Chemoenzymatic Synthesis of D-
Phenylglycine via Strecker Reaction and Nitrilase
Hydrolysis
This protocol describes a one-pot synthesis combining the chemical Strecker synthesis of

racemic phenylglycinonitrile with a subsequent enzymatic kinetic resolution using a

recombinant nitrilase.[1][3][4]

Materials:

Benzaldehyde

Potassium cyanide (KCN)

Ammonium chloride (NH₄Cl)

Sodium carbonate (Na₂CO₃) / Sodium bicarbonate (NaHCO₃) buffer

Recombinant E. coli cells overexpressing a D-selective nitrilase

Hydrochloric acid (HCl)

Ethyl acetate

Deionized water

Equipment:

Stirred glass reactor

pH meter

Centrifuge

High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:
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Step 1: Strecker Synthesis of Racemic Phenylglycinonitrile

Prepare a 1 M ammonium chloride solution in a 100 mM sodium carbonate/bicarbonate

buffer, adjusting the pH to 9.5.[4]

In a well-ventilated fume hood, dissolve 100 mM benzaldehyde in the buffer solution in a

stirred glass reactor.

Slowly add 100 mM potassium cyanide to the reaction mixture while stirring vigorously at

room temperature (23°C).[4]

Allow the reaction to proceed for a sufficient time to ensure the formation of racemic

phenylglycinonitrile. The reaction progress can be monitored by HPLC.

Step 2: Enzymatic Hydrolysis of (R)-Phenylglycinonitrile

Once the Strecker synthesis is complete, add the whole recombinant E. coli cells containing

the D-selective nitrilase directly to the reaction mixture.

Maintain the pH of the mixture at 9.5 and continue stirring at a controlled temperature (e.g.,

30°C).

The nitrilase will selectively hydrolyze the (R)-enantiomer of phenylglycinonitrile to (R)-

phenylglycine (H-D-Phg-OH). The (S)-enantiomer will largely remain as the nitrile.[3]

Monitor the conversion and enantiomeric excess of the D-phenylglycine product by taking

aliquots at regular intervals and analyzing them by chiral HPLC.[13]

Step 3: Product Isolation and Purification

After the desired conversion is reached, terminate the reaction by acidifying the mixture with

HCl to a pH of approximately 1-2.

Centrifuge the mixture to pellet the bacterial cells and any precipitated proteins.

Wash the aqueous supernatant with ethyl acetate to remove unreacted benzaldehyde and

other organic impurities.
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Adjust the pH of the aqueous layer to the isoelectric point of D-phenylglycine (around pH 6)

to precipitate the product.

Collect the precipitated D-phenylglycine by filtration, wash with cold deionized water, and dry

under vacuum.

Characterization:

The purity and enantiomeric excess of the final product should be determined by chiral

HPLC.

The structure can be confirmed by ¹H NMR and Mass Spectrometry.

Step 1: Strecker Synthesis Step 2: Enzymatic Hydrolysis

Step 3: Purification

Benzaldehyde Potassium Cyanide Ammonia (from NH4Cl) Racemic Phenylglycinonitrile D-selective Nitrilase H-D-Phg-OH Isolation & Purification Pure H-D-Phg-OH

Click to download full resolution via product page
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Protocol 2: Synthesis of D-Phenylglycine via Bucherer-
Bergs Reaction and Hydantoinase
This protocol outlines the synthesis of D-phenylglycine from benzaldehyde using the Bucherer-

Bergs reaction to form a hydantoin intermediate, followed by enzymatic hydrolysis.

Materials:

Benzaldehyde

Potassium cyanide (KCN)

Ammonium carbonate ((NH₄)₂CO₃)

Ethanol

Water

D-hydantoinase

D-carbamoylase (optional, for direct conversion)

Hydrochloric acid (HCl)

Equipment:

Round-bottom flask with reflux condenser

Stirrer hotplate

Filtration apparatus

Bioreactor or stirred tank for enzymatic reaction

Procedure:

Step 1: Bucherer-Bergs Synthesis of 5-Phenylhydantoin
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In a round-bottom flask, dissolve ammonium carbonate and potassium cyanide in a mixture

of ethanol and water.[6]

Slowly add benzaldehyde to the stirred solution.

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-

layer chromatography (TLC).[6]

Upon completion, cool the reaction mixture and acidify with HCl to precipitate the racemic 5-

phenylhydantoin.[6]

Filter the precipitate, wash with cold water, and dry to obtain the crude hydantoin.

Step 2: Enzymatic Hydrolysis of 5-Phenylhydantoin

Prepare a buffered solution (e.g., phosphate buffer) at the optimal pH for the D-

hydantoinase.

Suspend the racemic 5-phenylhydantoin in the buffer.

Add the D-hydantoinase enzyme to the suspension. The enzyme will selectively hydrolyze

the D-enantiomer of the hydantoin to N-carbamoyl-D-phenylglycine.

If a D-carbamoylase is also added, the N-carbamoyl-D-phenylglycine will be further

hydrolyzed to D-phenylglycine in a one-pot reaction.

Maintain the reaction at the optimal temperature for the enzyme(s) with gentle stirring.

Monitor the reaction progress by HPLC.

Step 3: Product Isolation and Purification

After the enzymatic reaction is complete, remove the enzyme (e.g., by filtration if

immobilized, or by denaturation and centrifugation).

Acidify the reaction mixture to precipitate the D-phenylglycine.

Collect the product by filtration, wash with cold water, and dry under vacuum.
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Step 1: Bucherer-Bergs Reaction Step 2: Enzymatic Hydrolysis

Step 3: Purification

Benzaldehyde + KCN + (NH4)2CO3

Racemic 5-Phenylhydantoin

D-Hydantoinase N-Carbamoyl-D-phenylglycine D-Carbamoylase H-D-Phg-OH Isolation & Purification Pure H-D-Phg-OH

Click to download full resolution via product page

Concluding Remarks
The chemoenzymatic synthesis of H-D-Phg-OH offers a powerful and sustainable alternative to

classical chemical methods. By leveraging the high selectivity of enzymes, these protocols can

achieve high yields and excellent enantiomeric purity. The choice of method will depend on the

available resources, including specific enzyme availability and analytical capabilities. The

protocols provided here serve as a detailed guide for the laboratory-scale synthesis of this

important chiral building block, with the potential for scalability in pharmaceutical development.

Further optimization of reaction conditions may be necessary depending on the specific

enzymes and equipment used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. frontiersin.org [frontiersin.org]

2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and
phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction
[frontiersin.org]

3. Making sure you're not a bot! [elib.uni-stuttgart.de]

4. researchgate.net [researchgate.net]

5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

6. alfa-chemistry.com [alfa-chemistry.com]

7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity -
PMC [pmc.ncbi.nlm.nih.gov]

8. Bucherer-Bergs Reaction [organic-chemistry.org]

9. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. One-Pot Enantioselective Synthesis of d-Phenylglycines from Racemic Mandelic Acids,
Styrenes, or Biobased l-Phenylalanine via Cascade Biocatalysis | Semantic Scholar
[semanticscholar.org]

11. researchgate.net [researchgate.net]

12. scielo.br [scielo.br]

13. D-2-Phenylglycine synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Synthesis of H-D-Phg-OH: Application Notes and
Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555899#synthesis-of-h-d-phg-oh-in-the-laboratory]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b555899?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/pdf
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/full
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/full
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/full
https://elib.uni-stuttgart.de/items/9c3df122-8a47-4ad0-81fa-2bb38cf9adce
https://www.researchgate.net/publication/362527703_Chemoenzymatic_enantioselective_synthesis_of_phenylglycine_and_phenylglycine_amide_by_direct_coupling_of_the_Strecker_synthesis_with_a_nitrilase_reaction
https://en.wikipedia.org/wiki/Bucherer%E2%80%93Bergs_reaction
https://www.alfa-chemistry.com/resources/bucherer-bergs-reaction.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271528/
https://www.organic-chemistry.org/namedreactions/bucherer-bergs-reaction.shtm
https://pubmed.ncbi.nlm.nih.gov/34209381/
https://pubmed.ncbi.nlm.nih.gov/34209381/
https://www.semanticscholar.org/paper/One-Pot-Enantioselective-Synthesis-of-from-Racemic-Zhou-Wu/7d873d95079aeee8221006dafdfba58ebab01e57
https://www.semanticscholar.org/paper/One-Pot-Enantioselective-Synthesis-of-from-Racemic-Zhou-Wu/7d873d95079aeee8221006dafdfba58ebab01e57
https://www.semanticscholar.org/paper/One-Pot-Enantioselective-Synthesis-of-from-Racemic-Zhou-Wu/7d873d95079aeee8221006dafdfba58ebab01e57
https://www.researchgate.net/publication/319562511_One-Pot_Enantioselective_Synthesis_of_D-Phenylglycines_from_Racemic_Mandelic_Acids_Styrenes_or_Biobased_L-Phenylalanine_via_Cascade_Biocatalysis
https://www.scielo.br/j/bjce/a/RQPYY6hGsDDHCNLRrqHSmsG/?lang=en
https://www.chemicalbook.com/synthesis/d-2-phenylglycine.htm
https://www.benchchem.com/product/b555899#synthesis-of-h-d-phg-oh-in-the-laboratory
https://www.benchchem.com/product/b555899#synthesis-of-h-d-phg-oh-in-the-laboratory
https://www.benchchem.com/product/b555899#synthesis-of-h-d-phg-oh-in-the-laboratory
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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